Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-
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Overview
Description
Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclobutane ring is fused to an indole moiety. The presence of a bromine atom at the 5’ position of the indole ring further distinguishes it, potentially influencing its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which can be adapted to introduce the spirocyclic structure. The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to meet demand. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- exerts its effects is largely dependent on its interaction with molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The spirocyclic structure may enhance its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one: Lacks the bromine atom, which may result in different reactivity and applications.
Spiro[indoline-3,4’-piperidine]: Another spirocyclic compound with different ring systems, used in various chemical and biological studies.
5-Bromoindole: A simpler compound with a bromine atom on the indole ring, used as a precursor in organic synthesis.
Uniqueness
The uniqueness of Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- lies in its combination of a spirocyclic structure and a brominated indole moiety
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,1'-cyclobutane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-7-2-3-9-8(6-7)11(4-1-5-11)10(14)13-9/h2-3,6H,1,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCYNMPDRGBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-39-9 |
Source
|
Record name | 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indol]-2'-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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